molecular formula C18H11ClFN3O2 B12912734 7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid CAS No. 159831-78-4

7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid

Cat. No.: B12912734
CAS No.: 159831-78-4
M. Wt: 355.7 g/mol
InChI Key: UVECIJBGCJVYQS-XBWBJOPRSA-N
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Description

7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid: is a synthetic organic compound belonging to the cinnoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cinnoline Core: The cinnoline core is synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of Chloro and Fluoro Groups: Halogenation reactions are employed to introduce the chloro and fluoro substituents at specific positions on the cinnoline ring.

    Formation of the Phenylpropenylidene Group: The phenylpropenylidene moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid: has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid: can be compared with other cinnoline derivatives, such as:

    7-Chloro-6-fluoro-4-amino-3-cinnolinecarboxylic acid: Lacks the phenylpropenylidene group, resulting in different chemical and biological properties.

    7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-quinolinecarboxylic acid: Contains a quinoline core instead of a cinnoline core, leading to variations in reactivity and applications.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

159831-78-4

Molecular Formula

C18H11ClFN3O2

Molecular Weight

355.7 g/mol

IUPAC Name

7-chloro-6-fluoro-4-[[(E)-3-phenylprop-2-enylidene]amino]cinnoline-3-carboxylic acid

InChI

InChI=1S/C18H11ClFN3O2/c19-13-10-15-12(9-14(13)20)16(17(18(24)25)23-22-15)21-8-4-7-11-5-2-1-3-6-11/h1-10H,(H,24,25)/b7-4+,21-8?

InChI Key

UVECIJBGCJVYQS-XBWBJOPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)O

Origin of Product

United States

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